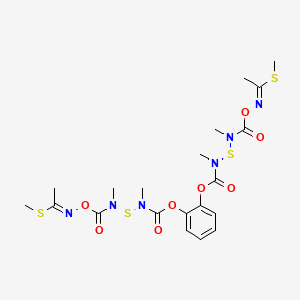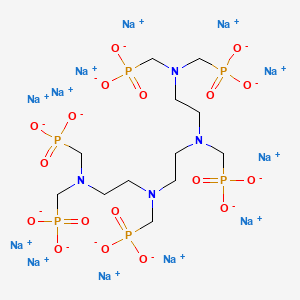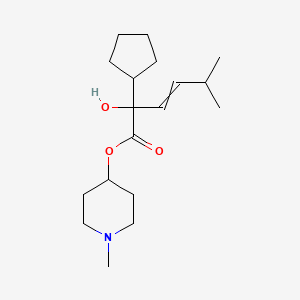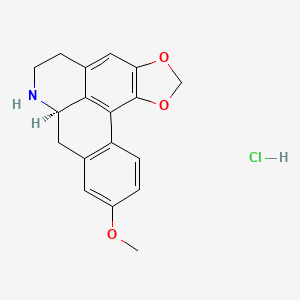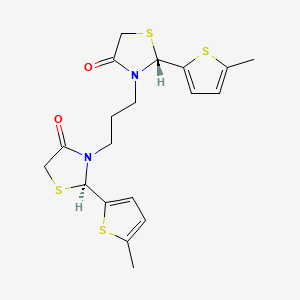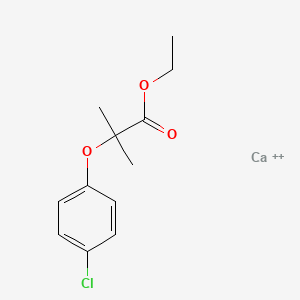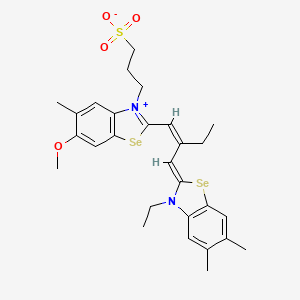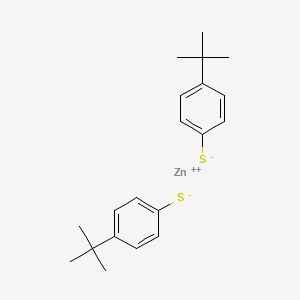
Zinc 4-tert-butylthiophenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc 4-tert-butylthiophenate is a chemical compound with the molecular formula C20H26S2Zn. It is a zinc salt of 4-tert-butylthiophenol, known for its applications in various industrial and scientific fields. This compound is characterized by its unique structure, which includes a zinc ion coordinated with two 4-tert-butylthiophenate ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of zinc 4-tert-butylthiophenate typically involves the reaction of zinc chloride with sodium 4-tert-butylthiophenate in an aqueous solution. The reaction is carried out with vigorous agitation to ensure complete mixing and reaction. The resulting product is then filtered and purified to obtain this compound in solid form .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large-volume equipment to handle the dilute solutions required for the reaction. The final product is obtained through filtration and washing to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Zinc 4-tert-butylthiophenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different zinc-containing compounds.
Substitution: The thiophenate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Ligand exchange reactions often involve reagents like phosphines or amines.
Major Products: The major products formed from these reactions include zinc oxide, substituted zinc thiophenates, and various zinc complexes .
Scientific Research Applications
Zinc 4-tert-butylthiophenate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and as a zinc source in biochemical studies.
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in the production of rubber and plastics as a peptizing agent to improve the processing properties of elastomers
Mechanism of Action
The mechanism of action of zinc 4-tert-butylthiophenate involves its interaction with molecular targets through its zinc ion. The zinc ion can coordinate with various ligands, facilitating catalytic and structural roles in different chemical and biological processes. The compound’s effects are mediated through pathways involving zinc-dependent enzymes and proteins .
Comparison with Similar Compounds
- Zinc 4-tert-butylphosphonate
- Zinc 4-tert-butylbenzoate
- Zinc 4-tert-butylphenolate
Comparison: Zinc 4-tert-butylthiophenate is unique due to its thiophenate ligands, which impart distinct chemical properties compared to other zinc compounds. For instance, zinc 4-tert-butylphosphonate and zinc 4-tert-butylbenzoate have different ligand structures, leading to variations in their reactivity and applications .
Properties
CAS No. |
4545-30-6 |
|---|---|
Molecular Formula |
C20H26S2Zn |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
zinc;4-tert-butylbenzenethiolate |
InChI |
InChI=1S/2C10H14S.Zn/c2*1-10(2,3)8-4-6-9(11)7-5-8;/h2*4-7,11H,1-3H3;/q;;+2/p-2 |
InChI Key |
ZTZHAKLJVVVTKO-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[S-].CC(C)(C)C1=CC=C(C=C1)[S-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


